![molecular formula C15H15N3O3 B5798737 N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)
N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide
Descripción general
Descripción
N-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide, also known as MPPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridinecarboximidamide compounds and is a derivative of the anti-inflammatory drug, ketoprofen. The purpose of
Mecanismo De Acción
The mechanism of action of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins and other inflammatory mediators. N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. Additionally, N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has also been shown to have antitumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been found to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of unwanted side effects associated with non-specific COX inhibitors. N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide also has a relatively low toxicity profile, which makes it a safer alternative to other anti-inflammatory and analgesic agents. However, one of the limitations of using N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide. One area of interest is the potential use of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide in cancer treatment. Further studies are needed to investigate the efficacy of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide in vivo and to determine the optimal dosage and administration route. Another area of interest is the development of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide derivatives with improved solubility and bioavailability. Additionally, the potential use of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease, should be explored.
Métodos De Síntesis
The synthesis method of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide involves the reaction of ketoprofen with 4-methoxyaniline and trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, such as 4-dimethylaminopyridine, and yields N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide as a white crystalline solid. The purity of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide can be increased through recrystallization and further purification methods.
Aplicaciones Científicas De Investigación
N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has shown promising results in various scientific research studies. One of the primary applications of N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide is its potential use as an anti-inflammatory and analgesic agent. N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide has also been found to possess antitumor properties and has been investigated for its potential use in cancer treatment.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-20-12-7-5-11(6-8-12)10-14(19)21-18-15(16)13-4-2-3-9-17-13/h2-9H,10H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQOBAROFGAUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[2-(4-methoxyphenyl)acetyl]oxy}pyridine-2-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



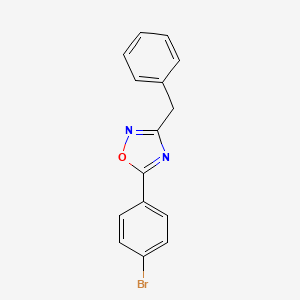
![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)
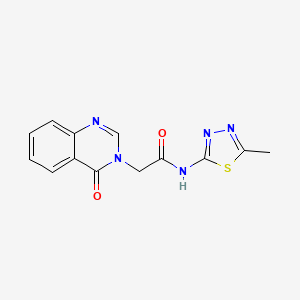
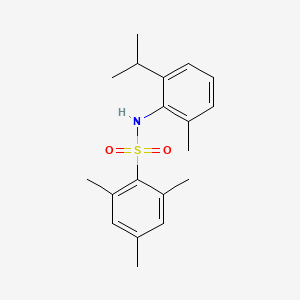
![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)
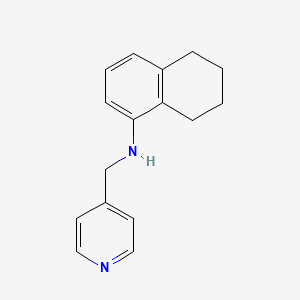
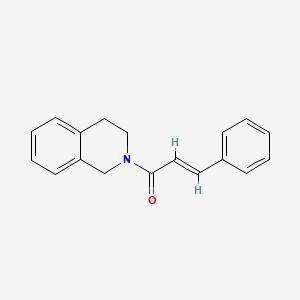
![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)